3-Fluoro-4-methylaniline

Catalog No.
S793433
CAS No.
452-77-7
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylaniline

CAS Number

452-77-7

Product Name

3-Fluoro-4-methylaniline

IUPAC Name

3-fluoro-4-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3

InChI Key

MGRHBBRSAFPBIN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)F

Canonical SMILES

CC1=C(C=C(C=C1)N)F
  • Intermediate in Organic Synthesis

    3-Fluoro-4-methylaniline possesses a reactive amine group and a fluoro substituent, making it a potential intermediate for the synthesis of various organic molecules. The amine group can be further functionalized for the introduction of diverse functional groups, while the fluoro group can participate in various substitution reactions [].

  • Pharmaceutical Research

    Aromatic amines with fluorine substitution have been explored in the development of pharmaceuticals due to their potential for influencing the biological properties of drugs []. 3-Fluoro-4-methylaniline could be investigated for its role as a building block in the design and synthesis of novel drug candidates. Further research would be needed to determine its specific activity and potential for therapeutic applications.

  • Material Science Applications

    Fluorinated aromatic amines have been explored in the development of functional materials due to the unique properties imparted by the fluorine atom []. 3-Fluoro-4-methylaniline could potentially be used in the synthesis of polymers, liquid crystals, or other materials with specific functionalities.

3-Fluoro-4-methylaniline is an organic compound with the molecular formula C7_7H8_8FN and a CAS number of 452-77-7. It is characterized by the presence of a fluorine atom and a methyl group attached to an aniline structure, specifically at the meta and para positions, respectively. The compound appears as a colorless to pale yellow liquid and is known for its aromatic nature due to the benzene ring in its structure. Its chemical structure can be represented as follows:

text
F \ C6H4 | NH2 | CH3

3-Fluoro-4-methylaniline is primarily synthesized for use in various

3-Fluoro-4-methylaniline is considered a toxic compound. Here are some safety concerns:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin [].
  • Skin and Eye Irritation: Can cause skin and eye irritation [].
  • Chronic Effects: Long-term exposure data is not readily available. It is advisable to handle this compound with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
Due to its functional groups:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, influenced by the electron-donating properties of the amino group.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

These reactions enable 3-Fluoro-4-methylaniline to be transformed into various derivatives that may possess different biological activities .

Research indicates that 3-Fluoro-4-methylaniline exhibits significant biological activity, particularly in the context of cancer research. It has been noted for its potential role as a precursor in the synthesis of anti-cancer agents. The presence of the fluorine atom may enhance its pharmacological properties, contributing to increased potency or selectivity against cancer cells . Additionally, studies have shown that compounds with similar structures often exhibit varying degrees of toxicity and biological effects, which are crucial for drug development.

The synthesis of 3-Fluoro-4-methylaniline typically involves several methods:

  • Fluorination of 4-Methylaniline: This method involves introducing a fluorine atom into the para position of 4-methylaniline using fluorinating agents such as hydrogen fluoride or other fluorides.
  • Nitration followed by Reduction: Starting from 3-nitro-4-methylaniline, reduction processes can yield 3-fluoro derivatives through various catalytic methods.
  • Direct Amination of Fluorinated Aromatics: This approach utilizes fluorinated aromatic compounds and amination techniques to introduce the amine functional group.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired properties .

3-Fluoro-4-methylaniline finds applications primarily in:

  • Pharmaceuticals: As a building block for synthesizing anti-cancer drugs and other therapeutic agents.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Dyes and Pigments: Utilized in producing dyes owing to its aromatic structure.

The compound's unique properties make it valuable in various sectors, particularly in drug design and development .

Interaction studies involving 3-Fluoro-4-methylaniline focus on its reactivity with biological targets. Research has indicated that it interacts with enzymes and receptors relevant to cancer pathways, which could lead to potential therapeutic applications. Understanding these interactions is crucial for assessing its efficacy and safety profile as a pharmaceutical agent .

Several compounds share structural similarities with 3-Fluoro-4-methylaniline. Here are some notable examples:

Compound NameStructureKey Features
4-Fluoro-N-methylanilineC7_7H8_8FNFluorine at para position; used in similar applications .
2-Fluoro-4-methylanilineC7_7H8_8FNFluorine at ortho position; different reactivity profile.
3-Chloro-4-methylanilineC7_7H8_8ClNChlorine instead of fluorine; used in agrochemicals.

Uniqueness of 3-Fluoro-4-methylaniline

The unique placement of the fluorine atom at the meta position distinguishes 3-Fluoro-4-methylaniline from its analogs, influencing its chemical reactivity and biological activity. This positioning may enhance certain pharmacological properties compared to compounds with fluorine at other positions (ortho or para), making it a subject of interest in medicinal chemistry .

The reduction of nitroarene precursors represents the most established and widely utilized approach for synthesizing 3-fluoro-4-methylaniline. This methodology leverages the straightforward conversion of readily available nitro compounds to their corresponding aniline derivatives through various catalytic systems. The fundamental strategy involves the six-electron reduction of the nitro group while preserving the fluorine and methyl substituents on the aromatic ring.

The direct synthesis of 3-fluoro-4-methylaniline from 2-fluoro-4-nitrotoluene has been demonstrated using indium triodide catalysis with 1,1,3,3-tetramethyldisiloxane as the reducing agent. This transformation achieves a notable yield of 74% under carefully controlled conditions, utilizing freshly distilled toluene as the solvent at 60°C for 6 hours under an inert atmosphere in a sealed tube. The reaction demonstrates excellent chemoselectivity, preserving both the fluorine atom and the methyl group while selectively reducing the nitro functionality.

The catalytic hydrogenation approach employs various metal catalysts, with industrial aniline production typically involving hydrogenation of nitrobenzene at temperatures ranging from 200-300°C in the presence of metal catalysts. For fluorinated derivatives like 3-fluoro-4-methylaniline, modified conditions are often necessary to prevent defluorination side reactions. Catalysts commonly include nickel, copper, palladium, and platinum, with newer catalytic systems continuing to emerge that offer improved selectivity and efficiency.

Copper-based catalysts have shown particular promise for the transfer hydrogenation of nitroarenes. A robust supported catalyst comprising copper nanoparticles on Celite has been successfully developed for selective transfer hydrogenation applications. The copper catalyst system demonstrates high chemoselectivity, allowing the reduction of nitrobenzene derivatives without affecting carbonyl functions when present. This selectivity is particularly valuable when synthesizing complex fluorinated anilines that may contain additional sensitive functional groups.

The development of cobalt-based single-atom catalysts has represented a significant advancement in nitroarene reduction methodology. Cobalt catalysts with unsymmetrical single cobalt-nitrogen-phosphorus coordination sites display unprecedented activity and chemoselectivity for hydrogenation of functionalized nitroarenes. In nitrobenzene hydrogenation reactions, these catalysts exhibit turnover frequencies of 6560 per hour, representing a 60-fold improvement over traditional cobalt-nitrogen coordination systems.

Continuous catalytic hydrogenation represents an emerging approach for fluoroaniline synthesis. The methodology involves filling a catalyst into a fixed bed reactor and feeding reducing gas to carry out reduction treatment on the catalyst. The process continues with feeding reducing gas while reducing the reactor temperature to reaction conditions, followed by pumping ammonia solution and molten fluoronitrobenzene to carry out catalytic hydrogenation. This approach achieves conversion rates exceeding 99.7% for fluoronitrobenzene substrates while maintaining defluorination byproduct concentrations below 0.1%.

Catalyst SystemTemperature (°C)Yield (%)Reaction TimeSelectivity
Indium(III) iodide/TMDS60746 hoursHigh
Copper nanoparticles/Celite130>953 hoursExcellent
Cobalt single-atom (Co1-N3P1)Variable>99<1 hourOutstanding
Platinum/activated carbon120-160>994-8 hoursGood

XLogP3

0.9

Melting Point

31.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (85.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

452-77-7

Wikipedia

3-Fluoro-4-methylaniline

Dates

Modify: 2023-08-15

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